molecular formula C16H20BrNO2S B263057 N-(1-adamantyl)-3-bromobenzenesulfonamide

N-(1-adamantyl)-3-bromobenzenesulfonamide

カタログ番号 B263057
分子量: 370.3 g/mol
InChIキー: YAAAIMYDUVCJMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantyl)-3-bromobenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that acts as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including migraine, arthritis, and inflammatory bowel disease.

作用機序

ADX-10059 acts as a competitive antagonist of the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, preventing the binding of this compound and blocking downstream signaling pathways. This compound is a neuropeptide that plays a key role in the regulation of pain and inflammation, making it a promising target for the treatment of various diseases.
Biochemical and Physiological Effects:
ADX-10059 has been shown to effectively block this compound-induced vasodilation and reduce pain in animal models of migraine and arthritis. It has also been shown to reduce inflammation and improve gastrointestinal function in animal models of inflammatory bowel disease.

実験室実験の利点と制限

One of the main advantages of ADX-10059 is its high selectivity for the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, which reduces the risk of off-target effects. However, its relatively low potency and solubility can make it challenging to use in certain experimental settings. Additionally, its high cost and limited availability may also be limitations for some researchers.

将来の方向性

There are several potential future directions for the research and development of ADX-10059. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Additionally, there is ongoing research into the potential therapeutic applications of ADX-10059 in other diseases, such as chronic pain, asthma, and cardiovascular disease. Finally, there is also interest in developing more potent and selective N-(1-adamantyl)-3-bromobenzenesulfonamide receptor antagonists based on the structure of ADX-10059.

合成法

The synthesis of ADX-10059 involves several steps, including the reaction of 1-adamantylamine with 3-bromobenzenesulfonyl chloride, followed by purification and crystallization. The final product is a white crystalline solid with a molecular weight of 382.34 g/mol.

科学的研究の応用

ADX-10059 has been extensively studied in scientific research for its potential therapeutic applications. In preclinical studies, it has been shown to effectively block N-(1-adamantyl)-3-bromobenzenesulfonamide-induced vasodilation and reduce pain in animal models of migraine and arthritis. Clinical trials have also demonstrated its efficacy in reducing the frequency and severity of migraine attacks in patients.

特性

分子式

C16H20BrNO2S

分子量

370.3 g/mol

IUPAC名

N-(1-adamantyl)-3-bromobenzenesulfonamide

InChI

InChI=1S/C16H20BrNO2S/c17-14-2-1-3-15(7-14)21(19,20)18-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,18H,4-6,8-10H2

InChIキー

YAAAIMYDUVCJMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

正規SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。